molecular formula C21H24N2O4S B10972207 (1-{2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid

(1-{2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid

Cat. No.: B10972207
M. Wt: 400.5 g/mol
InChI Key: UIHADCSJGUIAJQ-UHFFFAOYSA-N
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Description

2-[1-(2-{[3-(AMINOCARBONYL)-5-METHYL-4-PHENYL-2-THIENYL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID is a complex organic compound with a unique structure that includes a thienyl group, a cyclopentyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-{[3-(AMINOCARBONYL)-5-METHYL-4-PHENYL-2-THIENYL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thienyl group, the introduction of the aminocarbonyl group, and the coupling of these intermediates with the cyclopentyl and acetic acid moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-{[3-(AMINOCARBONYL)-5-METHYL-4-PHENYL-2-THIENYL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The thienyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(2-{[3-(AMINOCARBONYL)-5-METHYL-4-PHENYL-2-THIENYL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[1-(2-{[3-(AMINOCARBONYL)-5-METHYL-4-PHENYL-2-THIENYL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienyl-containing molecules, cyclopentyl derivatives, and acetic acid analogs. Examples include:

  • 2-[1-(2-{[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID
  • 2-[1-(2-{[3-(AMINOCARBONYL)-5-METHYL-4-PHENYL-2-THIENYL]AMINO}-2-OXOETHYL)CYCLOHEXANEACETIC ACID

Uniqueness

The uniqueness of 2-[1-(2-{[3-(AMINOCARBONYL)-5-METHYL-4-PHENYL-2-THIENYL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[1-[2-[(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)amino]-2-oxoethyl]cyclopentyl]acetic acid

InChI

InChI=1S/C21H24N2O4S/c1-13-17(14-7-3-2-4-8-14)18(19(22)27)20(28-13)23-15(24)11-21(12-16(25)26)9-5-6-10-21/h2-4,7-8H,5-6,9-12H2,1H3,(H2,22,27)(H,23,24)(H,25,26)

InChI Key

UIHADCSJGUIAJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)CC2(CCCC2)CC(=O)O)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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